Febrifugine

Description

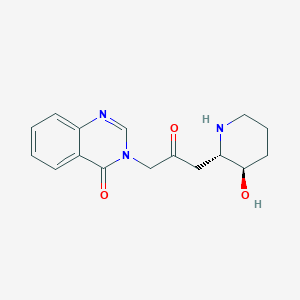

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O3 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |

InChI |

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m0/s1 |

InChI Key |

FWVHWDSCPKXMDB-LSDHHAIUSA-N |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Isomeric SMILES |

C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |

Synonyms |

febrifugine isofebrifugine |

Origin of Product |

United States |

Foundational & Exploratory

Febrifugine: A Technical Guide to Its Natural Sources, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a quinazolinone alkaloid, has garnered significant scientific interest due to its potent antimalarial properties and potential therapeutic applications in treating cancer, fibrosis, and inflammatory diseases. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its proposed biosynthetic pathway. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and workflow diagrams are provided to facilitate the replication and optimization of these methods in a laboratory setting.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant species Dichroa febrifuga, which is now botanically classified as Hydrangea febrifuga. This evergreen shrub is native to regions of Asia, including China, Tibet, India, and Southeast Asia.[1][2] Traditionally, the roots and leaves of this plant, known in Chinese medicine as "Chang Shan," have been used for their antimalarial and febrifugal properties.[2][3] this compound has also been isolated from the common garden plant Hydrangea, indicating a broader distribution within this genus.[4]

The concentration of this compound and its isomer, isothis compound, can vary depending on the part of the plant and the season of harvest. For instance, in a study on Hydrangea macrophylla, the alkaloid content was found to be highest in the buds during the fall and winter months.

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through various methods, ranging from traditional solvent-based techniques to more modern and efficient approaches. The choice of method depends on factors such as the desired purity, yield, and scale of extraction.

Conventional Solvent Extraction

A common laboratory-scale method for extracting this compound involves maceration of the dried and ground plant material (typically roots or leaves) with an organic solvent. Methanol is a frequently used solvent for this initial extraction step.[3]

Experimental Protocol: Methanol Maceration

-

Preparation of Plant Material: The roots or leaves of Dichroa febrifuga are dried and finely ground to increase the surface area for solvent penetration.

-

Maceration: The ground plant material is soaked in methanol at room temperature for an extended period, typically several days, with occasional agitation. A common ratio is 5 kg of dried roots to 14 liters of methanol.[3]

-

Filtration: The mixture is filtered to separate the solid plant debris from the methanol extract.

-

Solvent Evaporation: The methanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is then suspended in a dilute acidic solution (e.g., 0.1 M HCl) to protonate the alkaloidal this compound, making it water-soluble.[3] This aqueous solution is then washed with a non-polar solvent (e.g., dichloromethane) to remove non-alkaloidal impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the this compound, which can then be extracted into an immiscible organic solvent like dichloromethane.

-

Final Evaporation: The organic solvent is evaporated to yield a semi-purified alkaloid extract containing this compound and isothis compound.

Modern Extraction Techniques

To improve extraction efficiency, reduce solvent consumption, and shorten processing times, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed. While specific protocols for this compound are not extensively detailed in the reviewed literature, the principles of these methods for extracting alkaloids from plant matrices are well-established.

2.2.1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer of the target compounds.

Conceptual Experimental Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation: Dried and powdered root or leaf material of Dichroa febrifuga is suspended in a suitable solvent (e.g., methanol or ethanol).

-

Ultrasonication: The suspension is placed in an ultrasonic bath or treated with an ultrasonic probe for a specified duration (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).

-

Filtration and Concentration: The extract is filtered and the solvent is evaporated as in the conventional method.

-

Purification: Further purification is carried out using techniques like liquid-liquid partitioning or chromatography.

2.2.2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells, causing cell rupture and the release of phytochemicals into the solvent.

Conceptual Experimental Protocol: Microwave-Assisted Extraction

-

Sample Preparation: The powdered plant material is mixed with an appropriate solvent in a microwave-transparent vessel.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled power and for a specific time.

-

Cooling and Filtration: After extraction, the mixture is cooled, filtered, and the extract is concentrated.

-

Purification: The crude extract is then purified to isolate this compound.

Purification: Countercurrent Chromatography

For the separation and purification of this compound and its isomer, isothis compound, from the crude alkaloid extract, countercurrent chromatography (CCC) has been shown to be a highly effective technique. CCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

Experimental Protocol: Countercurrent Chromatography

-

Preparation of the Two-Phase Solvent System: A biphasic solvent system is prepared. A commonly used system for this compound is a mixture of chloroform, methanol, and water in a 2:1:1 volume ratio.

-

Sample Preparation: The crude alkaloid extract is dissolved in a small volume of the lower phase of the solvent system.

-

CCC Operation: The CCC instrument is filled with the stationary phase (either upper or lower phase), and the mobile phase is pumped through the column at a specific flow rate while the column is being centrifuged. The sample solution is then injected.

-

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed for the presence of this compound and isothis compound, typically by High-Performance Liquid Chromatography (HPLC).

-

Isolation: Fractions containing the pure compounds are pooled, and the solvent is evaporated to yield pure this compound and isothis compound.

Quantitative Data

The following tables summarize the quantitative data found in the reviewed literature regarding the extraction and purification of this compound.

Table 1: Yield and Purity from Countercurrent Chromatography

| Parameter | Value | Reference |

| Starting Material | 50 mg of total alkaloids from Dichroa febrifuga roots | |

| Yield of this compound | 12 mg | |

| Yield of Isothis compound | 9 mg | |

| Purity of this compound | > 98.0% | |

| Purity of Isothis compound | > 98.0% |

Table 2: HPLC Conditions for Quantitative Analysis

| Parameter | Condition | Reference |

| Column | Kromasil C18 (4.6 mm x 250 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (9:91:0.3:0.745, v/v/v/v), pH adjusted to 5.2-6.2 with glacial acetic acid | |

| Flow Rate | 1 mL/min | |

| Column Temperature | 30 °C | |

| Detection Wavelength | 225 nm |

Biosynthesis of this compound (Proposed Pathway)

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on the known biosynthesis of its constituent chemical moieties—a quinazoline ring and a substituted piperidine ring—a plausible pathway can be proposed.

The quinazoline core is likely derived from anthranilic acid, which is a known precursor for many quinazoline alkaloids in plants. The piperidine moiety is likely derived from the amino acid L-lysine, a common precursor for piperidine alkaloids.

Experimental Workflows

The following diagrams illustrate the workflows for the extraction and purification of this compound.

Conclusion

This compound remains a molecule of significant interest for drug discovery and development. This guide has provided a detailed overview of its natural sources, robust methods for its extraction and purification, and a plausible biosynthetic pathway. The presented protocols and quantitative data serve as a valuable resource for researchers aiming to work with this potent alkaloid. Further research into the complete elucidation of its biosynthetic pathway could open up opportunities for metabolic engineering and biotechnological production of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 3. [Biosynthesis of the quinazoline alkaloid arborine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Isolating Nature's Defense: A Technical Guide to the Extraction of Alkaloids from Dichroa febrifuga

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating febrifugine and related alkaloids from the plant Dichroa febrifuga, a cornerstone of traditional medicine now at the forefront of modern drug discovery. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways influenced by these potent compounds.

Introduction

Dichroa febrifuga Lour., a plant in the Hydrangeaceae family, has a long history of use in traditional Chinese medicine, primarily for the treatment of malaria.[1] The primary bioactive constituents responsible for its therapeutic effects are quinazoline alkaloids, most notably this compound and its isomer, isothis compound.[2] These compounds have demonstrated significant antimalarial activity, although their clinical use has been hampered by side effects.[3][4] This has spurred further research into the isolation of these alkaloids for the development of safer and more effective derivatives. This guide consolidates various published protocols for the extraction, purification, and quantification of these valuable natural products.

Data Presentation: Yield and Purity of Dichroa febrifuga Alkaloids

The efficiency of alkaloid isolation is a critical factor in drug development. The following tables summarize quantitative data from various studies, providing a comparative look at different extraction and purification methods.

| Plant Material | Extraction Solvent | Crude Extract Yield (% of Dry Weight) | Reference |

| Dried Roots (5 kg) | Methanol (14 L) | 3.06% | [1] |

| Dried Leaves (1.5 kg) | Methanol (5.0 L, twice) | 4.38% | [5] |

Table 1: Crude Extract Yield from Dichroa febrifuga

| Purification Method | Starting Material | Isolated Compound | Yield | Purity | Reference |

| Countercurrent Chromatography | 50 mg of total alkaloids | This compound | 12 mg | >98.0% | [3] |

| Countercurrent Chromatography | 50 mg of total alkaloids | Isothis compound | 9 mg | >98.0% | [3] |

| Silica Gel Column Chromatography | Chloroform extract | This compound | 0.05% of dry root weight | Not specified | [6] |

Table 2: Yield and Purity of Isolated Alkaloids

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and analysis of alkaloids from Dichroa febrifuga.

General Extraction of Alkaloids from Dried Roots

This protocol is a modified acid-base extraction method that provides a total alkaloid extract suitable for further purification.[1]

-

Maceration: Grind 5 kg of dried Dichroa febrifuga roots and macerate in 14 liters of methanol at room temperature for one week.

-

Filtration and Evaporation: Filter the mixture and evaporate the solvent from the filtrate to obtain the crude methanol extract.

-

Acidification: Suspend the crude extract (approximately 153 g) in 130 ml of 0.1 M HCl.

Extraction and Partitioning from Dried Leaves

This method is suitable for obtaining extracts from the leaves of Dichroa febrifuga.[5]

-

Extraction: Extract 1.5 kg of dried leaves with 5.0 L of methanol at room temperature, repeating the process twice.

-

Partitioning: Dissolve the resulting 65.7 g of crude extract in water and partition it three times with 5.0 L of dichloromethane (CH₂Cl₂).

-

Solvent Removal: Remove the solvent from the dichloromethane fraction under vacuum to yield the partitioned extract (13.5 g).

Purification by Preparative Countercurrent Chromatography

This advanced chromatographic technique is highly effective for separating isomeric alkaloids like this compound and isothis compound.[3]

-

Solvent System Preparation: Prepare a biphasic solvent system composed of chloroform:methanol:water in a 2:1:1 (v/v) ratio.

-

Sample Loading: Dissolve 50 mg of the total alkaloid extract in a suitable volume of the solvent mixture.

-

Chromatographic Separation: Perform preparative countercurrent chromatography according to the instrument's specifications.

-

Fraction Collection and Analysis: Collect the fractions and analyze them to identify and pool those containing pure this compound and isothis compound.

Purification by Silica Gel Column Chromatography

A more conventional method for the purification of alkaloids.[6]

-

Column Packing: Prepare a silica gel column.

-

Sample Loading: Load the chloroform extract onto the column.

-

Elution: Elute the column with a suitable solvent system. Note: The specific solvent system was not detailed in the reviewed literature, but a gradient of hexane, ethyl acetate, and methanol is a common starting point for alkaloid separation.

-

Fraction Collection and Analysis: Collect and analyze fractions to isolate the this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method is designed for the accurate quantification of this compound and isothis compound.[7]

-

Column: Kromasil C18 (4.6 mm × 250 mm, 5 μm)

-

Mobile Phase: Acetonitrile, water, glacial acetic acid, and triethylamine (9:91:0.3:0.745, v/v/v/v). Adjust the pH to 5.2-6.2 with glacial acetic acid.

-

Flow Rate: 1 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm

-

Quantification: External standard method. A good linearity for the mixture of this compound and isothis compound was reported in the range of 0.021-2.18 μg.[7]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflow for alkaloid isolation and the signaling pathways modulated by Dichroa febrifuga extracts.

Caption: Experimental workflow for the isolation of alkaloids from Dichroa febrifuga.

Caption: Inhibition of pro-inflammatory signaling pathways by Dichroa febrifuga extract.[1]

Conclusion

The isolation of this compound and its analogs from Dichroa febrifuga is a critical step in the development of new therapeutics. This guide has provided a detailed overview of the necessary protocols, from initial extraction to final purification and analysis. The presented data and workflows offer a solid foundation for researchers to build upon. Further optimization of these methods, particularly in scaling up for industrial production, will be essential for realizing the full therapeutic potential of these remarkable natural compounds. The elucidation of their inhibitory effects on key inflammatory signaling pathways further underscores their importance in drug discovery and development.

References

- 1. Dichroa febrifuga Lour. inhibits the production of IL-1beta and IL-6 through blocking NF-kappaB, MAPK and Akt activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. Preparative separation of two isomeric antimalaria alkaloids this compound and isothis compound from Dichroa febrifuga roots by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. dagonuniversity.edu.mm [dagonuniversity.edu.mm]

- 7. researchgate.net [researchgate.net]

The Total Synthesis of Febrifugine and Its Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga, has garnered significant attention for its potent antimalarial activity.[1][2][3][4] However, its clinical development has been hampered by significant side effects, including liver toxicity.[1][3] This has spurred extensive research into the total synthesis of this compound and its stereoisomers, as well as a diverse array of analogues, with the goal of retaining therapeutic efficacy while mitigating toxicity. This technical guide provides an in-depth overview of the key synthetic strategies, detailed experimental protocols for pivotal reactions, and a summary of the associated quantitative data. Furthermore, it elucidates the molecular mechanism of action of this compound, which involves the inhibition of prolyl-tRNA synthetase, providing a basis for the rational design of novel derivatives.

Introduction

This compound and its diastereomer, isothis compound, exist in equilibrium in solution.[1] The core structure consists of a quinazolinone moiety linked to a 2,3-disubstituted piperidine ring. The stereochemistry of the piperidine ring is crucial for its biological activity. The halogenated analogue, halofuginone, is a notable derivative that has been investigated for a range of therapeutic applications beyond malaria, including anti-fibrotic, anti-angiogenic, and anti-inflammatory properties.[2] Numerous synthetic approaches have been developed to access these complex molecules, often focusing on the stereoselective construction of the substituted piperidine core.

Molecular Mechanism of Action

This compound and its derivatives exert their biological effects by targeting a fundamental cellular process: protein synthesis. Specifically, they act as potent inhibitors of glutamyl-prolyl-tRNA synthetase (EPRS), an enzyme responsible for charging proline to its cognate tRNA.[5] By binding to the proline-binding site of EPRS, this compound mimics a state of proline starvation. This leads to an accumulation of uncharged prolyl-tRNA, which in turn activates the Amino Acid Response (AAR) pathway. The AAR pathway is a cellular stress response that helps cells cope with nutrient deprivation. The activation of this pathway is believed to underlie the diverse therapeutic effects of this compound and its analogues.

References

- 1. Chemical synthesis of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

Prolyl-tRNA Synthetase Inhibition by Febrifugine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its synthetic derivatives such as halofuginone, have demonstrated potent biological activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2][3][4] The primary molecular mechanism underlying these diverse activities is the specific inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein biosynthesis.[1][2][4] This technical guide provides an in-depth overview of the inhibition of ProRS by this compound, detailing the mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for relevant assays, and visualizing the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound and its derivatives act as potent and specific inhibitors of the prolyl-tRNA synthetase (ProRS) domain of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS).[1][2][4] The inhibition is competitive with the enzyme's natural substrate, proline.[1] By binding to the proline-binding site within the ProRS active center, this compound prevents the charging of tRNAPro with proline. This leads to an accumulation of uncharged tRNAPro within the cell, which mimics a state of proline starvation.[1]

This accumulation of uncharged tRNA serves as a signal that activates the Amino Acid Response (AAR) pathway, a key cellular stress response pathway.[1][2][4] The AAR pathway is initiated by the activation of the kinase General Control Nonderepressible 2 (GCN2), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5][6][7] Phosphorylated eIF2α leads to a global reduction in protein synthesis while selectively upregulating the translation of certain stress-responsive genes, including the transcription factor ATF4.[5][6] The activation of the AAR pathway is central to the diverse therapeutic effects of this compound and its analogs.[1][2][4] The binding of halofuginone, a well-studied this compound derivative, to ProRS has been shown to be ATP-dependent, suggesting that an ATP-induced conformational change in the enzyme is necessary for inhibitor binding.[8]

Quantitative Data

The inhibitory potency of this compound and its derivatives against ProRS has been quantified in various studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from the literature.

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Enzyme Inhibition Assay | 18.3 ± 0.5 | [1] |

Table 1: Inhibition Constant (Ki) of Halofuginone against Prolyl-tRNA Synthetase.

| Compound | Organism/Cell Line | Assay Type | IC50 | Effect of Proline Addition | Reference |

| Halofuginone | Plasmodium falciparum (Dd2 strain) | Growth Inhibition | Increased ~7-fold | With 5x exogenous proline | [1] |

| This compound | Plasmodium falciparum (Dd2 strain) | Growth Inhibition | Increased ~5-fold | With 5x exogenous proline | [1] |

| This compound Analogs | Plasmodium falciparum | Growth Inhibition | 0.141 - 290 ng/mL | Not specified | [3][5] |

| Halofuginone | Plasmodium falciparum | Aminoacylation Assay | 11 nM | Not applicable | [9] |

| This compound Derivatives | Plasmodium falciparum (various strains) | Growth Inhibition | 2.6 - 11.0 nM | Not specified | [10] |

| Halofuginol | Plasmodium berghei (liver stage) | Growth Inhibition | 17 nM | Not specified | [11] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of ProRS by this compound and its derivatives.

In Vitro Translation Assay

This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Amino Acid Mixture, Minus Methionine

-

35S-methionine

-

Luciferase mRNA template

-

This compound or its derivatives

-

Proline solution

-

Nuclease-free water

-

SDS-PAGE loading buffer

Procedure:

-

Thaw all components on ice.[1]

-

Prepare a master mix containing RRL, the amino acid mixture without methionine, and RNase inhibitor.

-

In individual reaction tubes, combine the master mix with the mRNA template (e.g., luciferase mRNA) and 35S-methionine.[1]

-

Add the test compound (this compound or derivative) at various concentrations. For rescue experiments, add an excess of proline.[1]

-

Incubate the reactions at 30°C for 60-90 minutes to allow for translation.[1]

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Analyze the translation products by SDS-PAGE and autoradiography to visualize the newly synthesized, radiolabeled proteins. The intensity of the protein band corresponds to the level of translation. Alternatively, if using a luciferase mRNA template, luminescence can be measured using a luminometer.[1]

tRNA Charging Assay

This biochemical assay directly measures the enzymatic activity of ProRS by quantifying the amount of proline attached to its cognate tRNA.

Materials:

-

Purified Prolyl-tRNA Synthetase (ProRS)

-

Total tRNA or purified tRNAPro

-

3H-Proline

-

ATP

-

Reaction buffer (containing HEPES, MgCl2, KCl, DTT)

-

This compound or its derivatives

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and DTT.

-

Add purified ProRS enzyme to the mixture.

-

Add the test inhibitor (this compound or derivative) at desired concentrations.

-

Initiate the reaction by adding total tRNA and 3H-Proline.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the tRNA with cold 5% TCA.[2]

-

Wash the filters extensively with cold TCA and then ethanol to remove unincorporated 3H-Proline.

-

Dry the filters and measure the amount of radioactivity using a scintillation counter. The amount of incorporated 3H-Proline is proportional to the ProRS activity.

[3H]hypoxanthine Incorporation Assay for Plasmodium falciparum Growth

This cell-based assay is the gold standard for determining the susceptibility of P. falciparum to antimalarial drugs. It measures the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.[4][13][14][15]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells

-

Complete culture medium (RPMI 1640 supplemented with AlbuMAX, etc.)

-

[3H]hypoxanthine

-

96-well microtiter plates pre-dosed with test compounds

-

Cell harvester

-

Glass fiber filter mats

-

Scintillation fluid

Procedure:

-

Prepare a parasite culture with synchronized ring-stage parasites at a defined parasitemia and hematocrit.[4]

-

Add the parasite culture to the wells of a 96-well plate containing serial dilutions of the test compounds (this compound or derivatives).[4]

-

Incubate the plates in a gas-controlled chamber (5% CO2, 5% O2, 90% N2) at 37°C for 24 hours.[14][16]

-

Add [3H]hypoxanthine to each well and incubate for an additional 24-48 hours.[4][14][16]

-

Harvest the contents of the wells onto glass fiber filter mats using a cell harvester. The harvester lyses the red blood cells and transfers the parasite DNA onto the filter.

-

Wash the filter mats to remove unincorporated radiolabel.

-

Dry the filter mats and measure the radioactivity of each spot using a scintillation counter.

-

The amount of incorporated [3H]hypoxanthine is proportional to parasite growth. IC50 values can be calculated by plotting the percentage of growth inhibition against the drug concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for studying ProRS inhibitors.

Caption: Amino Acid Response pathway activation by this compound.

Caption: Workflow for studying ProRS inhibitors.

References

- 1. Star Republic: Guide for Biologists [sciencegateway.org]

- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Gcn2-eIF2α pathway connects iron and amino acid homeostasis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. Rabbit Reticulocyte Lysate Protocol [promega.com]

- 13. iddo.org [iddo.org]

- 14. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

Febrifugine Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Antimalarial Scaffold

Febrifugine, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, has long been recognized for its potent antimalarial activity. However, its clinical utility has been hampered by significant side effects, primarily hepatotoxicity. This has spurred extensive research into its structure-activity relationships (SAR) to develop safer and more efficacious analogs. This technical guide provides a comprehensive overview of the SAR studies of this compound, detailing quantitative data, experimental methodologies, and the underlying molecular pathways, to aid researchers in the ongoing quest for novel antimalarial therapeutics.

Core Pharmacophore and Structure-Activity Relationship Summary

The fundamental structure of this compound consists of a 4-quinazolinone core linked to a piperidine ring via a methylene bridge. SAR studies have revealed that both the quinazolinone and piperidine moieties, as well as the linker, are crucial for its antimalarial activity.[1][2] Modifications to these core components have been systematically explored to dissociate efficacy from toxicity.

Quinazolinone Ring Modifications

The 4-quinazolinone ring is an essential component for the antimalarial activity of this compound.[3] Substitutions on the aromatic portion of this ring system have been a key strategy to mitigate toxicity. Introducing electron-withdrawing groups or additional nitrogen atoms has been shown to reduce toxicity while maintaining or even improving antimalarial potency.[4]

Piperidine Ring Modifications

The piperidine ring and its substituents are critical for the biological activity of this compound. The nitrogen atom within the piperidine ring and the hydroxyl group are considered essential for its antimalarial action.[2] Replacement of the piperidine ring with other heterocyclic systems, such as a pyrrolidine ring, has been investigated and shown to preserve antimalarial activity.[4]

Linker Modifications

The methylene bridge connecting the quinazolinone and piperidine rings has also been a target for modification. Studies have shown that the presence of the 3'-methylene group is not an absolute requirement for antimalarial activity.[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antimalarial activity (IC50), cytotoxicity (CC50), and selectivity index (SI) of key this compound analogs against various Plasmodium falciparum strains and mammalian cell lines. The selectivity index (SI = CC50/IC50) is a critical parameter for identifying compounds with a favorable therapeutic window.[5][6]

Table 1: SAR of this compound Analogs with Modifications on the Quinazolinone Ring

| Compound | Modification | P. falciparum Strain | IC50 (nM)[7] | Host Cell Line | CC50 (nM)[7] | Selectivity Index (SI) |

| This compound | - | D6 | 1.0 | Rat Hepatocytes | 1.5 x 10^2 | 150 |

| This compound | - | W2 | 1.1 | Rat Hepatocytes | 1.5 x 10^2 | 136 |

| 5 | 5-Aza | D6 | 1.2 | Rat Hepatocytes | 1.8 x 10^4 | 15000 |

| 5 | 5-Aza | W2 | 1.3 | Rat Hepatocytes | 1.8 x 10^4 | 13846 |

| 6 | 6-Aza | D6 | 1.5 | Rat Hepatocytes | 1.7 x 10^4 | 11333 |

| 6 | 6-Aza | W2 | 1.8 | Rat Hepatocytes | 1.7 x 10^4 | 9444 |

| 8 | 5-Fluoro | D6 | 1.3 | Rat Hepatocytes | >2.0 x 10^4 | >15385 |

| 8 | 5-Fluoro | W2 | 1.4 | Rat Hepatocytes | >2.0 x 10^4 | >14286 |

| Halofuginone | 7-Bromo-6-chloro | D6 | - | NG108 | - | - |

| Halofuginone | 7-Bromo-6-chloro | W2 | - | J774 | - | - |

Table 2: SAR of this compound Analogs with Modifications on the Piperidine Ring and Linker

| Compound | Modification | P. falciparum Strain | IC50 (nM)[4] |

| 1 | Pyrrolidine ring, 3'-methylene removed | 3D7 | 1.5 |

| 1 | Pyrrolidine ring, 3'-methylene removed | TM6 | 1.8 |

| 1 | Pyrrolidine ring, 3'-methylene removed | K1 | 2.1 |

| 1 | Pyrrolidine ring, 3'-methylene removed | V1S | 2.0 |

| 2 | Pyrrolidine ring, 3'-methylene removed, 5-Fluoro on Quinazolinone | 3D7 | 1.2 |

| 2 | Pyrrolidine ring, 3'-methylene removed, 5-Fluoro on Quinazolinone | TM6 | 1.5 |

| 2 | Pyrrolidine ring, 3'-methylene removed, 5-Fluoro on Quinazolinone | K1 | 1.6 |

| 2 | Pyrrolidine ring, 3'-methylene removed, 5-Fluoro on Quinazolinone | V1S | 1.7 |

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the coupling of a substituted quinazolin-4-one with a suitably protected piperidine or pyrrolidine derivative. The following is a generalized scheme for the synthesis of analogs with a modified quinazolinone ring.

Scheme 1: General Synthesis of Quinazolinone-Modified this compound Analogs [4]

-

Synthesis of Substituted Quinazolin-4-ones: Substituted anthranilic acids are reacted with formamide or other reagents to yield the corresponding substituted quinazolin-4-ones.

-

Preparation of the Piperidine Moiety: A protected 3-hydroxypiperidine derivative is typically used as the starting material.

-

Coupling Reaction: The substituted quinazolin-4-one is alkylated with a derivative of the piperidine moiety, often involving a bromo intermediate, in the presence of a base.

-

Deprotection: The protecting groups on the piperidine nitrogen and hydroxyl group are removed to yield the final this compound analog.

For a detailed, step-by-step synthesis of specific analogs, including halofuginone, refer to the supplementary information in the cited literature.[8][9]

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation Assay)

This assay measures the inhibition of P. falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.

Materials:

-

P. falciparum culture (chloroquine-sensitive, e.g., 3D7, or resistant, e.g., W2, strains)

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and human serum or Albumax

-

Test compounds (this compound analogs)

-

[3H]-Hypoxanthine

-

96-well microtiter plates

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Add the compound dilutions to the 96-well plates.

-

Add the synchronized P. falciparum culture (typically at the ring stage) to the wells.

-

Incubate the plates for 24-48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

-

Add [3H]-Hypoxanthine to each well and incubate for another 18-24 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the radioactivity of the incorporated [3H]-Hypoxanthine using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates on mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

This assay measures the ability of this compound analogs to inhibit the activity of ProRS, a key enzyme in protein synthesis.[10][11][12]

Materials:

-

Recombinant Prolyl-tRNA Synthetase (ProRS) enzyme

-

tRNAPro

-

L-proline

-

ATP

-

Radiolabeled L-proline (e.g., [3H]-L-proline)

-

Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT)

-

Test compounds

-

Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, tRNAPro, and the test compound at various concentrations.

-

Initiate the reaction by adding the ProRS enzyme and radiolabeled L-proline.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction by adding cold TCA.

-

Spot the reaction mixture onto filter paper discs and wash with cold TCA to remove unincorporated radiolabeled proline.

-

Dry the filter discs and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of [3H]-L-proline attached to the tRNA, and thus to the enzyme activity.

-

Calculate the IC50 value for the inhibition of ProRS.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response Pathway

This compound and its analogs exert their antimalarial and other biological effects by targeting prolyl-tRNA synthetase (ProRS).[10] This enzyme is responsible for attaching proline to its corresponding tRNA, a crucial step in protein synthesis. By inhibiting ProRS, this compound leads to an accumulation of uncharged tRNAPro, which triggers the Amino Acid Response (AAR) pathway. The AAR pathway is a cellular stress response that is activated by amino acid deprivation. This leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits global protein synthesis while selectively upregulating the translation of stress-responsive genes. This disruption of protein homeostasis is detrimental to the rapidly proliferating malaria parasite.

Caption: this compound's mechanism of action.

Experimental Workflow for Antimalarial Drug Discovery from Natural Products

The discovery and development of new antimalarial drugs from natural products like this compound follows a structured workflow, from initial screening to preclinical development.

Caption: Antimalarial drug discovery workflow.

Conclusion

The extensive SAR studies on this compound have provided invaluable insights into the structural requirements for potent and selective antimalarial activity. The development of analogs with modifications on the quinazolinone and piperidine rings has successfully led to compounds with significantly improved therapeutic indices. The elucidation of its mechanism of action, through the inhibition of prolyl-tRNA synthetase, has opened new avenues for the rational design of novel inhibitors. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the key findings and providing detailed methodologies to accelerate the development of the next generation of this compound-based antimalarial drugs. The continued exploration of this fascinating natural product scaffold holds great promise for addressing the urgent global health challenge of malaria.

References

- 1. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

Febrifugine's Anti-Cancer Potential: A Technical Guide to its Activity in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Chinese herb Dichroa febrifuga, and its halogenated derivative, halofuginone, have garnered significant interest for their potent biological activities, including antimalarial, anti-inflammatory, and anti-fibrotic properties. Emerging research now points towards a promising role for these compounds in oncology, particularly in targeting various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's activity against prostate cancer cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. While direct quantitative data for this compound in prostate cancer cell lines is still emerging, this guide consolidates available information to serve as a valuable resource for furthering research and development in this area.

Data Presentation: Cytotoxic Activity of this compound and Analogs

The cytotoxic effects of this compound and its analog halofuginone have been evaluated across various cancer cell lines. While specific IC50 values for this compound in common prostate cancer cell lines (PC-3, LNCaP, DU-145) are not yet widely published, data from other cancer types provide a strong indication of its high potency. One study has reported strong activity of this compound and halofuginone against the PC-3 prostate cancer cell line, with dose-response curves similar to the established chemotherapeutic agent doxorubicin[1].

For comparative purposes, the following table summarizes the available IC50 values for this compound and halofuginone in other cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | T24 | Bladder Cancer | 0.02 µM | [2] |

| This compound | SW780 | Bladder Cancer | 0.018 µM | [2] |

| Halofuginone | HepG2 | Hepatocellular Carcinoma | 72.7 nM (0.0727 µM) | [3] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound's activity against prostate cancer cell lines. These protocols are synthesized from established practices in cancer cell biology research.

Cell Culture and Maintenance

-

Cell Lines:

-

PC-3 (androgen-independent, highly metastatic)

-

LNCaP (androgen-sensitive)

-

DU-145 (androgen-independent)

-

WPMY-1 (normal prostate myofibroblast) - for selectivity studies.

-

-

Culture Medium:

-

PC-3, DU-145, WPMY-1: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

LNCaP: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (Resazurin-Based)

The resazurin assay is a colorimetric method used to measure cell viability.

-

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound or halofuginone in the appropriate culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add resazurin solution to each well and incubate for 2-4 hours, or until a significant color change is observed.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways.

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Smad3, total Smad3, PARP, Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary mechanism of action of this compound and its derivatives is the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. This inhibition leads to an accumulation of uncharged tRNAPro, triggering the Amino Acid Response (AAR) pathway. Furthermore, halofuginone has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in prostate cancer progression.

Caption: this compound's inhibition of prolyl-tRNA synthetase and activation of the AAR pathway.

Caption: Halofuginone's inhibitory effect on the TGF-β signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of this compound.

Caption: A typical experimental workflow for assessing this compound's anti-cancer effects.

Conclusion

This compound and its analog halofuginone represent a promising class of natural product-derived compounds with potent anti-cancer activity. Their unique mechanism of action, primarily through the inhibition of prolyl-tRNA synthetase and subsequent activation of the amino acid response pathway, offers a novel therapeutic strategy. Additionally, the modulation of key cancer-related signaling pathways such as TGF-β further underscores their potential. While further research is required to establish definitive IC50 values and elucidate the full spectrum of their activity in a panel of prostate cancer cell lines, the existing data strongly supports continued investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound in the context of prostate cancer.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. Discovery of anticancer function of this compound: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of halofuginone on the inhibition of proliferation and invasion of hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Coccidiostatic Effects of Febrifugine in Veterinary Medicine

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a quinazolinone alkaloid first isolated from the Chinese herb Dichroa febrifuga, and its halogenated derivative, halofuginone, are potent antiprotozoal agents widely utilized in veterinary medicine for the control of coccidiosis. This technical guide provides a comprehensive overview of the coccidiostatic effects of this compound, focusing on its molecular mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The primary mechanism involves the specific inhibition of prolyl-tRNA synthetase (PRS), which triggers a host-cell amino acid starvation response, ultimately arresting parasite development. This document consolidates key findings, presents data in a structured format for comparative analysis, and offers standardized methodologies to guide future research and development in this field.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry and livestock industries.[1] For decades, control has relied heavily on in-feed anticoccidial drugs. Among the most effective synthetic compounds is halofuginone, a derivative of the natural product this compound.[2] Halofuginone was developed to mitigate the toxicity associated with its parent compound while retaining high efficacy.[3][4] These compounds exhibit a potent coccidiostatic effect, primarily by inhibiting the early development of the parasite within the host's intestinal cells.[2][5] This guide delves into the core scientific principles underlying their therapeutic action.

Molecular Mechanism of Action

The coccidiostatic activity of this compound and its derivatives is not due to direct toxicity to the parasite but rather to a targeted disruption of a crucial host-parasite interaction. The central mechanism is the inhibition of the host cell's glutamyl-prolyl-tRNA synthetase (EPRS).[3][6]

2.1. Inhibition of Prolyl-tRNA Synthetase (PRS) this compound and halofuginone act as competitive inhibitors of proline, binding to the active site of the prolyl-tRNA synthetase (PRS) domain of the bifunctional EPRS enzyme.[3][7] This inhibition prevents the charging of tRNA with proline, leading to an intracellular accumulation of uncharged prolyl-tRNAs.[3][8] The parasite, being an intracellular organism, is dependent on the host cell's machinery for protein synthesis. The inability to incorporate proline effectively halts the parasite's developmental processes.

2.2. Activation of the Amino Acid Response (AAR) Pathway The accumulation of uncharged tRNAs is a key cellular stress signal that activates the Amino Acid Response (AAR) pathway, a part of the broader Integrated Stress Response (ISR).[3][9] This activation is primarily mediated by the kinase General Control Nondepressible 2 (GCN2).[10][11]

The signaling cascade proceeds as follows:

-

Sensing: GCN2 detects the accumulation of uncharged tRNA.

-

Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).

-

Translational Control: Phosphorylated eIF2α attenuates global protein synthesis to conserve resources but selectively enhances the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4).[12]

-

Gene Reprogramming: This leads to a widespread reprogramming of gene expression designed to manage amino acid deprivation.

This host-cell-mediated stress response creates an environment that is non-conducive to parasite replication and development, resulting in a potent coccidiostatic effect.[12]

Quantitative Efficacy Data

The coccidiostatic effects of this compound and its derivatives have been quantified in numerous in vitro and in vivo studies.

3.1. In Vitro Efficacy In vitro assays are crucial for determining the direct inhibitory effects of compounds on parasite proliferation and for assessing cytotoxicity.

Table 1: Summary of In Vitro Efficacy Data

| Compound | Parasite/Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound Derivative 34 | Eimeria tenella / MDBK cells | IC₅₀ | 1.79 µM | [13][14] |

| This compound Derivative 33 | Eimeria tenella / MDBK cells | IC₅₀ | 3.48 µM | [13][14] |

| This compound Derivatives 33 & 34 | MDBK cells | CC₅₀ | >100 µM | [13][14] |

| Halofuginone | P. berghei sporozoites / HepG2 cells | IC₅₀ | 17 nM | [8] |

| this compound Analogs | P. falciparum | IC₅₀ | 0.141 to 290 ng/ml |[15] |

IC₅₀: Half maximal inhibitory concentration; CC₅₀: Half maximal cytotoxic concentration; MDBK: Madin-Darby Bovine Kidney.

3.2. In Vivo Efficacy In vivo studies, typically in avian models, are the definitive measure of a compound's practical efficacy, taking into account pharmacokinetics and host-parasite interactions.

Table 2: Summary of In Vivo Efficacy Data in Poultry

| Compound | Host | Eimeria Species | Dose | Key Finding(s) | Reference |

|---|---|---|---|---|---|

| Halofuginone | Chickens | Mixed field isolates | 3 ppm in feed | Highly effective against 6 species; Cidal activity. | [16][17] |

| Halofuginone | Turkeys | E. meleagrimitis, E. adenoeides, E. gallopavonis, E. dispersa | 3 ppm in feed | Highly effective as measured by weight gain, lesion score, and oocyst production. | [18] |

| This compound Derivative 34 | Chickens | E. tenella | 40 mg/kg in feed | Moderate activity with an Anticoccidial Index (ACI) of 164. | [13][14] |

| D. febrifuga Extract | Chickens | E. tenella | 20 mg/kg in feed | Significantly increased weight gain; reduced lesion scores and oocyst excretion. |[19] |

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of anticoccidial compounds.

4.1. In Vitro Assay for Coccidiostatic Activity This protocol outlines a typical method for assessing the ability of a compound to inhibit parasite invasion and replication in a host cell culture.[20][21]

Methodology:

-

Parasite Preparation: Eimeria oocysts are collected and sporulated in a 2.5% potassium dichromate solution. Sporozoites are then released through mechanical grinding and enzymatic digestion (e.g., trypsin, bile salts).

-

Host Cell Culture: A suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is cultured to confluence in multi-well plates (e.g., 96-well format for high throughput).[14][22]

-

Treatment and Infection: Purified sporozoites are pre-incubated with various concentrations of the test compound (e.g., this compound derivative) for 1 hour. The treated sporozoites are then used to infect the MDBK cell monolayers.[22]

-

Incubation: The infected cells are incubated for a period that allows for parasite invasion and development (e.g., 24-48 hours).

-

Quantification: Parasite proliferation is quantified. This is commonly achieved by lysing the host cells and quantifying parasite DNA using quantitative polymerase chain reaction (qPCR) targeting a specific Eimeria gene.[13][14]

-

Analysis: The level of parasite DNA in treated groups is compared to untreated controls to calculate the percentage of inhibition and determine the IC₅₀ value.

4.2. In Vivo Assay in an Avian Model Floor-pen or battery cage trials in chickens are the gold standard for evaluating anticoccidial efficacy under conditions that mimic commercial production.[23][24]

Methodology:

-

Animal Preparation: Day-old, coccidia-free broiler chicks are raised in a controlled environment.[24] At approximately 12-14 days of age, they are weighed and randomly allocated to different treatment groups (e.g., Uninfected-Unmedicated, Infected-Unmedicated, Infected-Medicated at various doses).[25]

-

Drug Administration: Medicated feed containing the test compound is provided to the respective groups, typically starting 2 days before infection and continuing for the duration of the study (approx. 7-8 days post-infection).

-

Experimental Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species (e.g., 5 x 10⁴ E. tenella oocysts).[13][14]

-

Data Collection: From day 5 to day 8 post-infection, key parameters are measured:

-

Performance: Body weight gain (BWG) and Feed Conversion Ratio (FCR).[1]

-

Clinical Signs: Mortality rates and fecal/lesion scores are recorded. Lesion scoring is performed by necropsy on a subset of birds, grading the gross intestinal pathology on a scale (e.g., 0-4).[19]

-

Parasitological Data: Fecal samples are collected to determine oocyst output (Oocysts Per Gram, OPG) using a McMaster chamber.[1]

-

-

Efficacy Calculation: The data is used to calculate an Anticoccidial Index (ACI), a composite score that provides an overall measure of efficacy. The ACI formula is typically: ACI = (% Survival + Relative BWG) - (Lesion Index + Oocyst Index). An ACI >180 is generally considered highly effective.[26]

Conclusion

This compound and its clinically important derivative, halofuginone, represent a critical class of coccidiostats in veterinary medicine. Their efficacy stems from a well-defined and unique mechanism of action: the inhibition of host cell prolyl-tRNA synthetase, which activates the GCN2-mediated integrated stress response, thereby creating an intracellular environment that arrests parasite development. The quantitative data from both in vitro and in vivo studies consistently demonstrate their potent activity against pathogenic Eimeria species. The standardized experimental protocols detailed herein provide a robust framework for the continued evaluation of these compounds and the development of new derivatives with improved therapeutic indices. A thorough understanding of this core science is indispensable for researchers and drug development professionals working to combat protozoal diseases in livestock.

References

- 1. Efficacy of a commercial herbal formula in chicken experimental coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Anti-Phytophthora Activity of Halofuginone and the Corresponding Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofuginone — The Multifaceted Molecule [mdpi.com]

- 9. embopress.org [embopress.org]

- 10. rupress.org [rupress.org]

- 11. embopress.org [embopress.org]

- 12. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of this compound derivatives as anticoccidial agents | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and evaluation of this compound derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy of Stenorol (halofuginone). I. Against recent field isolates of six species of chicken coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of Stenorol (halofuginone). III. for the control of coccidiosis in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Assessment of Anticoccidials: Methods and Molecules - Vetagro [vetagro.com]

- 21. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 23. tandfonline.com [tandfonline.com]

- 24. fda.gov [fda.gov]

- 25. researchgate.net [researchgate.net]

- 26. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide [mdpi.com]

An In-depth Technical Guide to the Solubility of Febrifugine in DMSO, Ethanol, and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of febrifugine, a quinazolinone alkaloid with known antimalarial activity, in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. Understanding the solubility of this compound is a critical parameter for its handling, formulation, and application in research and drug development. This document details quantitative solubility data, provides established experimental protocols for solubility determination, and explores the key signaling pathway influenced by this compound.

Core Topic: this compound Solubility

This compound's utility in experimental assays and as a potential therapeutic agent is fundamentally linked to its solubility in various solvent systems. This guide presents the experimentally determined solubility of this compound in DMSO, ethanol, and a buffered aqueous solution (Phosphate-Buffered Saline, PBS, at pH 7.2) to simulate physiological conditions.

Quantitative Solubility Data

The solubility of this compound in the specified solvents has been determined and is summarized in the table below for easy comparison. These values are essential for preparing stock solutions and designing experiments with accurate compound concentrations.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | 3.0[1] | 9.95 |

| Ethanol | 0.1[1] | 0.33 |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 2.5[1] | 8.29 |

Molar solubility was calculated using the molecular weight of this compound (301.34 g/mol ).

Experimental Protocols

Accurate determination of solubility is paramount in preclinical research. The following sections outline detailed methodologies for quantifying this compound solubility in DMSO, ethanol, and water, primarily employing the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy for analysis.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound, which forms the basis for the specific protocols detailed below.

Protocol 1: Solubility in DMSO using the Shake-Flask Method and HPLC Analysis

This protocol details the determination of this compound's equilibrium solubility in DMSO.

1. Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Microcentrifuge tubes (e.g., 2 mL)

-

Thermomixer or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of solid this compound to a microcentrifuge tube. The exact amount should be more than the expected solubility (e.g., 5-10 mg for 1 mL of solvent).

-

Add a known volume of DMSO (e.g., 1 mL) to the tube.

-

Securely cap the tube and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For enhanced purity, the supernatant can be filtered through a 0.22 µm syringe filter.

-

Prepare a series of dilutions of the supernatant with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC. A typical HPLC method for a quinazolinone alkaloid like this compound might involve a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid or TFA) in an isocratic or gradient elution, with UV detection at a wavelength determined from the UV spectrum of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the saturated DMSO solution based on the calibration curve and the dilution factor.

Protocol 2: Solubility in Ethanol using the Shake-Flask Method and HPLC Analysis

This protocol is adapted for determining the lower solubility of this compound in ethanol.

1. Materials:

-

Same as Protocol 1, with ethanol replacing DMSO.

2. Procedure:

-

Follow steps 1-6 as in Protocol 1, using ethanol as the solvent. Due to the lower solubility, a smaller excess of this compound may be sufficient.

-

For HPLC analysis, the same general method as in Protocol 1 can be applied. It is important to ensure that the injection of the ethanol-based sample does not cause precipitation in the aqueous mobile phase. Dilution in the mobile phase prior to injection is crucial.

-

Prepare a calibration curve using standard solutions of this compound dissolved in the mobile phase.

-

Calculate the concentration of this compound in the saturated ethanol solution.

Protocol 3: Solubility in Water (PBS, pH 7.2) using the Shake-Flask Method and UV-Vis Spectroscopy

This protocol outlines the determination of this compound's solubility in an aqueous buffer using UV-Vis spectroscopy.

1. Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Microcentrifuge tubes

-

Thermomixer or orbital shaker

-

Centrifuge or 0.22 µm syringe filters

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

2. Procedure:

-

Follow steps 1-5 as in Protocol 1, using PBS (pH 7.2) as the solvent.

-

Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution in PBS across the UV-Vis spectrum (typically 200-400 nm).

-

Prepare a series of standard solutions of this compound in PBS of known concentrations.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the saturated supernatant with PBS to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of this compound in the saturated PBS solution using the calibration curve and the dilution factor.

This compound's Impact on Cellular Signaling

This compound and its derivatives, such as halofuginone, exert their biological effects by targeting a specific cellular pathway related to amino acid sensing. Understanding this mechanism is crucial for researchers investigating its therapeutic potential.

The Amino Acid Response (AAR) Pathway

This compound inhibits prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging proline to its corresponding tRNA.[2][3] This inhibition leads to an accumulation of uncharged prolyl-tRNA, which is a key signal for cellular amino acid starvation. The cell responds by activating the General Control Nonderepressible 2 (GCN2) kinase. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a global decrease in protein synthesis but a selective increase in the translation of specific stress-response genes, most notably Activating Transcription Factor 4 (ATF4). ATF4 then orchestrates a transcriptional program to mitigate the stress caused by the perceived amino acid deprivation.

The following diagram illustrates the signaling cascade initiated by this compound.

This detailed guide provides researchers and drug development professionals with the essential information on this compound's solubility and its mechanism of action, facilitating its effective use in a laboratory setting.

References

The Synthesis and Characterization of Febrifugine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese hydrangea Dichroa febrifuga, has a long history in traditional medicine for treating malaria-like fevers.[1][2] Its potent antimalarial activity, alongside a range of other biological effects including anticancer and anti-inflammatory properties, has spurred significant interest in the scientific community.[3][4] However, the clinical development of this compound has been hampered by its adverse side effects, notably liver toxicity.[1][5] This has led to extensive research into the synthesis of this compound derivatives with improved therapeutic indices. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these important compounds.

Synthetic Strategies and Methodologies

The total synthesis of this compound and its analogues, such as the notable derivative halofuginone, has been a subject of considerable research.[6][7] Various synthetic routes have been developed, often focusing on the stereoselective construction of the key 3-hydroxy-2-substituted piperidine ring and its coupling with a functionalized quinazolinone moiety.[8]

General Synthetic Approach

A common strategy for the synthesis of this compound derivatives involves the preparation of two key building blocks: a substituted quinazolinone and a protected 3-hydroxypiperidine derivative. These are then coupled, followed by deprotection and any further modifications.

A representative synthetic scheme for halofuginone is outlined below, based on a scalable total synthesis approach.[3]

Experimental Protocol: Synthesis of Halofuginone [3]

-

Synthesis of the Quinazolinone Moiety: The synthesis of the 7-bromo-6-chloroquinazolin-4(3H)-one core typically starts from commercially available substituted anthranilic acids.

-

Synthesis of the Piperidine Moiety: The piperidine fragment is often constructed through a multi-step sequence involving reactions such as Dieckmann condensation to form the piperidine ring.

-

Coupling and Subsequent Transformations: The quinazolinone and piperidine moieties are then coupled. Subsequent steps involve the removal of protecting groups and isomerization to yield the final product. For instance, the Cbz group is a commonly used protecting group that can be removed using aqueous HCl.[3] The isomerization of isohalofuginone to the active halofuginone can be achieved by refluxing in ethanol.[3]

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial for understanding their structure-activity relationships. Standard analytical techniques are employed for this purpose.

Spectroscopic and Chromatographic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure of the synthesized compounds.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the derivatives.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compounds.[3]

Table 1: Spectroscopic Data for Representative this compound Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) | Reference |

| This compound Analogue 1 | 8.21 (d, J = 7.9 Hz, 1H), 7.85 (s, 1H), 7.71 (t, J = 7.9 Hz, 1H), 7.65 (d, J = 7.9 Hz, 1H), 7.47 (t, J = 7.9 Hz, 1H), 5.08 (d, J = 16.7 Hz, 1H), 4.92 (d, J = 16.7 Hz, 1H), 4.21 (d, J = 6.5 Hz, 1H), 4.11 (m, 1H), 3.47-3.41 (m, 2H), 2.21 (m, 1H), 1.92 (m, 1H) | 205.2, 168.3, 164.8, 147.5, 133.5, 128.6, 127.9, 126.1, 122.5, 74.7, 66.9, 55.2, 38.1, 33.6 | [M+Na]+ 296.1007 | [9] |

| Halofuginone | 8.17 (d, J = 2.5 Hz, 1H), 8.12 (s, 1H), 7.94 (dd, J = 8.5, 2.5 Hz, 1H), 7.60 (d, J = 8.5 Hz, 1H) | Not explicitly provided in the search results | Not explicitly provided in the search results | [4] |